molecular formula C14H10Br4O3S B4675208 6,7,8,9-Tetrabromo-1,2,3,4-tetrahydro-4a,10a-(epithioethano)oxanthren-12-one

6,7,8,9-Tetrabromo-1,2,3,4-tetrahydro-4a,10a-(epithioethano)oxanthren-12-one

Cat. No.: B4675208
M. Wt: 577.9 g/mol
InChI Key: DFROCGKOXAFUOZ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrabromo-1,2,3,4-tetrahydro-4a,10a-(epithioethano)oxanthren-12-one is a complex organic compound characterized by the presence of multiple bromine atoms and a unique oxanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrabromo-1,2,3,4-tetrahydro-4a,10a-(epithioethano)oxanthren-12-one typically involves the bromination of precursor molecules under controlled conditions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is carried out at specific temperatures to ensure the selective bromination of the desired positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrabromo-1,2,3,4-tetrahydro-4a,10a-(epithioethano)oxanthren-12-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of functional groups.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6,7,8,9-Tetrabromo-1,2,3,4-tetrahydro-4a,10a-(epithioethano)oxanthren-12-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrabromo-1,2,3,4-tetrahydro-4a,10a-(epithioethano)oxanthren-12-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and oxanthrene structure allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: A brominated flame retardant with similar bromine content but different structural features.

    Tetrabromophthalic anhydride: Another brominated compound used in flame retardants and industrial applications.

    4,5,6,7-Tetrabromo-1,3-isobenzofurandione: A compound with a similar bromination pattern but different core structure.

Uniqueness

6,7,8,9-Tetrabromo-1,2,3,4-tetrahydro-4a,10a-(epithioethano)oxanthren-12-one is unique due to its specific oxanthrene structure and the presence of an epithioethano group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,5,6,7-tetrabromo-2,9-dioxa-15-thiatetracyclo[8.4.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br4O3S/c15-7-8(16)10(18)12-11(9(7)17)20-13-3-1-2-4-14(13,21-12)22-6(19)5-13/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFROCGKOXAFUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23C(C1)(CC(=O)S2)OC4=C(O3)C(=C(C(=C4Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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